2-Heptyl-4-quinolone
Description
Contextualization within the Quinolone Compound Class
The quinolone compound class is characterized by a bicyclic heterocyclic aromatic structure derived from quinoline (B57606). nih.gov Specifically, 2-heptylquinolin-4(1H)-one belongs to the hydroquinolones, which are compounds containing a hydrogenated quinoline with a ketone group. umaryland.edu It is structurally defined as a quinolin-4(1H)-one with a heptyl substituent at the second position. umaryland.eduebi.ac.uk
An important characteristic of these molecules is their existence in tautomeric forms. 2-Alkyl-4(1H)-quinolones (the lactam form) are in equilibrium with their 2-alkyl-4-hydroxyquinolines (the phenolic form) tautomers. nih.gov For 2-heptylquinolin-4(1H)-one, this means it is a tautomer of 2-heptyl-4-hydroxyquinoline. ebi.ac.ukebi.ac.uk The predominance of one tautomeric form over the other is influenced by pH, with the neutral 4-quinolone form being the major one in physiological pH ranges. nih.gov
| Property | Value |
| IUPAC Name | 2-heptylquinolin-4(1H)-one |
| Synonyms | HHQ, 2-heptyl-4-quinolone, 2-heptyl-4-hydroxyquinoline |
| Chemical Formula | C16H21NO |
| Molecular Weight | 243.35 g/mol |
| CAS Number | 40522-46-1 |
| Class | Quinolones, Hydroquinolones |
Significance in Natural Products Research
2-Heptylquinolin-4(1H)-one is a naturally occurring compound, most notably produced by the Gram-negative bacterium Pseudomonas aeruginosa. cymitquimica.combiosynth.cominrae.fr In this organism, HHQ is a key biosynthetic precursor to 2-heptyl-3-hydroxy-4(1H)-quinolone, a molecule also known as the Pseudomonas Quinolone Signal (PQS). nih.govresearchgate.netnih.gov PQS is a crucial signaling molecule in the complex quorum-sensing network that regulates gene expression related to virulence and biofilm formation in P. aeruginosa. nih.govnih.gov
The discovery of HHQ and other 2-alkyl-4(1H)-quinolones (AQs) in bacteria has highlighted a significant class of natural products that function as autoinducers in intercellular communication. nih.gov The elucidation of the HHQ biosynthesis pathway has provided valuable insights into how bacteria produce these signaling molecules. nih.gov Research has shown that other microorganisms, such as Mycobacteroides abscessus and Rhodococcus erythropolis, can degrade or modify HHQ, suggesting its role in interspecies competition and communication within polymicrobial communities. researchgate.netnih.govvub.be
Overview of Research Trajectories for 2-Heptylquinolin-4(1H)-one
Academic investigation into 2-heptylquinolin-4(1H)-one has followed several distinct yet interconnected paths.
Biosynthesis and Regulation: A primary research focus has been on the biosynthetic pathway of HHQ in P. aeruginosa. nih.gov Studies have identified key enzymes, such as the PqsD enzyme, which catalyzes the head-to-head condensation of anthraniloyl-CoA with a β-keto acid to form the quinolone scaffold. nih.govbucm.edu.cn This pathway is a target for developing anti-virulence strategies against the pathogen. nih.gov
Role in Quorum Sensing: Extensive research has explored HHQ's function as a precursor to PQS and its own activity within the PqsR-mediated quorum-sensing system. nih.govebi.ac.uk While PQS is a potent activator of the transcriptional regulator PqsR, HHQ also binds to PqsR, albeit with different effects, and is considered an antagonist in some contexts. nih.govebi.ac.uktargetmol.com It has been shown to modulate bacterial behaviors like swarming motility. umaryland.eduebi.ac.uk
Biological and Chemical Activities: Investigations have revealed that HHQ exhibits antibacterial activity and can reduce the virulence and biofilm formation of P. aeruginosa. cymitquimica.combiosynth.com Its mode of action may involve binding to copper ions. cymitquimica.combiosynth.com Furthermore, its ability to chelate iron is another recognized property. ebi.ac.uk
Chemical Synthesis: The biological importance of HHQ has driven the development of various chemical synthesis routes. These methods are crucial for producing HHQ and its analogs for further biological studies. univie.ac.atresearchgate.netmdpi.com Synthetic approaches often involve multi-step processes to construct the quinolone core and introduce the heptyl side chain. univie.ac.atresearchgate.net
Interspecies Interactions: A growing area of research is the fate of HHQ in mixed microbial environments. Studies have shown that some bacteria can detoxify or degrade HHQ. For instance, Mycobacteroides abscessus can methylate related quinolone toxins, and Rhodococcus species can initiate degradation of HHQ, highlighting complex chemical interactions between different bacterial species. researchgate.netnih.govvub.be
| Research Area | Key Findings |
| Biosynthesis | The enzyme PqsD is a key component in the HHQ biosynthesis pathway in P. aeruginosa. nih.gov |
| Quorum Sensing | HHQ is a precursor to the Pseudomonas Quinolone Signal (PQS) and modulates swarming motility. researchgate.netumaryland.eduebi.ac.uk |
| Biological Activity | Exhibits antibacterial properties and may inhibit P. aeruginosa growth by binding copper ions. cymitquimica.combiosynth.com |
| Chemical Synthesis | Various synthetic routes have been established, including palladium-catalyzed carbonylative cyclization. mdpi.com |
| Interspecies Interaction | Can be modified or degraded by other bacteria, such as Mycobacteroides and Rhodococcus. researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-heptyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRHHBXYXSYGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179740 | |
| Record name | MY 12-62c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-80-2, 40522-46-1 | |
| Record name | 2-Heptyl-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptyl-4-quinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40522-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MY 12-62c | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MY 12-62c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Natural Occurrence of 2 Heptylquinolin 4 1h One
Biosynthetic Pathways and Enzymes
The creation of 2-heptylquinolin-4(1H)-one is a well-orchestrated molecular process, primarily understood through the study of the pqs operon in Pseudomonas aeruginosa.
Polyketide synthases (PKSs) are a diverse family of enzymes responsible for the biosynthesis of a wide array of natural products. nih.govwikipedia.org PKSs are broadly categorized into three types: Type I, Type II, and Type III. nih.govwikipedia.org Type III PKSs are unique in that they are smaller, homodimeric enzymes that catalyze the iterative condensation of acyl-CoA substrates without the need for an acyl carrier protein (ACP). wikipedia.org
While the direct involvement of a canonical Type III PKS in the primary biosynthesis of 2-heptylquinolin-4(1H)-one in Pseudomonas aeruginosa is not the central mechanism, the underlying chemistry of condensation reactions is analogous. The key enzyme PqsD, in conjunction with PqsB and PqsC, facilitates a Claisen condensation-like reaction, which is a hallmark of PKS chemistry. btsjournals.commdpi.com
In some organisms, Type III PKSs have been shown to be involved in the synthesis of quinolone alkaloids. For instance, a novel Type III PKS, named quinolone synthase (QNS), was identified in Aegle marmelos. This enzyme catalyzes the formation of 4-hydroxy-1-methyl-2(1H)-quinolone from N-methylanthraniloyl-CoA and malonyl-CoA. nih.gov This highlights the potential for Type III PKSs to be involved in the biosynthesis of quinolone scaffolds in various organisms. mdpi.comnih.gov
The biosynthesis of 2-heptylquinolin-4(1H)-one begins with the precursor anthranilic acid, which is derived from the shikimate pathway. researchgate.net The key steps and intermediates are outlined below:
Activation of Anthranilic Acid: The enzyme anthranilate-CoA ligase, encoded by the pqsA gene, activates anthranilic acid to anthraniloyl-CoA. btsjournals.comresearchgate.net
Condensation with Malonyl-CoA: The enzyme PqsD condenses anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA). btsjournals.comresearchgate.net
Hydrolysis to 2-Aminobenzoylacetate (2-ABA): The thioesterase PqsE can hydrolyze 2-ABA-CoA to 2-aminobenzoylacetate (2-ABA), which represents a branch point in the pathway. btsjournals.com
Formation of 2-Heptylquinolin-4(1H)-one: The heterodimeric PqsB/PqsC complex is crucial for the final condensation step. btsjournals.com PqsC forms an octanoyl-enzyme intermediate with octanoyl-CoA. This intermediate then undergoes a decarboxylative Claisen condensation with 2-ABA, which is transferred by PqsB, to yield 2-heptylquinolin-4(1H)-one. btsjournals.com
| Precursor/Intermediate | Enzyme(s) Involved | Description |
| Anthranilic acid | - | Initial precursor from the shikimate pathway. researchgate.net |
| Anthraniloyl-CoA | PqsA | Activated form of anthranilic acid. btsjournals.comresearchgate.net |
| 2-Aminobenzoylacetyl-CoA (2-ABA-CoA) | PqsD | Product of condensation between anthraniloyl-CoA and malonyl-CoA. btsjournals.comresearchgate.net |
| 2-Aminobenzoylacetate (2-ABA) | PqsE | A key branch-point intermediate. btsjournals.com |
| Octanoyl-CoA | - | Provides the heptyl side chain. |
| 2-Heptylquinolin-4(1H)-one (HHQ) | PqsB/PqsC | Final product of the main biosynthetic pathway. btsjournals.com |
Once synthesized, 2-heptylquinolin-4(1H)-one can undergo further enzymatic modifications. The most significant conversion is its hydroxylation to form 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas quinolone signal (PQS). researchgate.netnih.gov This reaction is catalyzed by the monooxygenase PqsH. researchgate.netresearchgate.net
Other modifications have also been observed. For instance, some Bacillus species possess UDP-glycosyltransferases, such as YjiC, YdhE, and YojK, which are capable of glycosylating related quinolones. nih.gov Additionally, in some circumstances, 2-heptylquinolin-4(1H)-one can be converted to 2-heptyl-2-hydroxy-1,2-dihydroquinoline-3,4-dione (HHQD). researchgate.netresearchgate.net
| Original Compound | Modified Compound | Enzyme(s) Involved | Organism |
| 2-Heptylquinolin-4(1H)-one (HHQ) | 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | PqsH (monooxygenase) | Pseudomonas aeruginosa researchgate.netresearchgate.net |
| 2-Heptyl-1-hydroxyquinolin-4-one (HQNO) | 2-Heptyl-1-(β-D-glucopyranosydyl)-quinolin-4-one | YjiC, YdhE, YojK (UDP-glycosyltransferases) | Bacillus subtilis nih.gov |
| 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | 2-Heptyl-2-hydroxy-1,2-dihydroquinoline-3,4-dione (HHQD) | HodC (dioxygenase) | Arthrobacter sp. researchgate.netresearchgate.net |
The genes responsible for the biosynthesis of 2-heptylquinolin-4(1H)-one in Pseudomonas aeruginosa are organized into a biosynthetic gene cluster (BGC), primarily the pqs operon (pqsABCDE). btsjournals.comnih.gov This operon, along with the adjacent phnAB operon, contains the necessary genes for the production of HHQ. nih.govcam.ac.uk The pqsH gene, which encodes the monooxygenase for the conversion of HHQ to PQS, is located elsewhere in the genome. nih.govcam.ac.uk
The expression of the pqs operon is tightly regulated, often as part of the quorum sensing network of the bacterium. researchgate.net The transcription factor MvfR (also known as PqsR) plays a critical role in this regulation, as it is activated by HHQ and PQS, creating a positive feedback loop. researchgate.net
In other bacteria, such as Streptomyces, analogous gene clusters, termed abx gene clusters, have been identified. btsjournals.com These clusters contain genes that are homologous to those in the pqs operon and are involved in the biosynthesis of related compounds. btsjournals.com
Organisms and Natural Sources of 2-Heptylquinolin-4(1H)-one
While 2-heptylquinolin-4(1H)-one is most famously produced by Pseudomonas aeruginosa, it and related compounds have been isolated from other microbial sources as well.
Pseudomonas aeruginosa : This opportunistic human pathogen is the most well-characterized producer of 2-heptylquinolin-4(1H)-one. nih.govmdpi.comdartmouth.edu In this bacterium, HHQ acts as a precursor to the quorum-sensing molecule PQS and also has its own signaling functions. nih.govdartmouth.edu P. aeruginosa is known to produce a wide variety of 2-alkyl-4(1H)-quinolones with varying alkyl chain lengths. uni-konstanz.de
Streptomyces : Members of the genus Streptomyces, known for their prolific production of secondary metabolites, have also been found to produce 2-alkyl-4-hydroxyquinolines. nih.govnih.govfrontiersin.org For example, a marine-derived Streptomyces sp. (MBTG13) was shown to produce several 2-alkyl-4-hydroxyquinoline derivatives. nih.gov The presence of abx gene clusters in some Streptomyces species further supports their capacity to synthesize quinolone compounds. btsjournals.com
Plant-Derived Sources
While more commonly associated with bacterial origins, 2-heptylquinolin-4(1H)-one and related 2-alkyl-4(1H)-quinolones are also naturally occurring alkaloids in the plant kingdom. researchgate.netnih.gov Their presence is predominantly documented within the Rutaceae family, a diverse group of flowering plants that includes citrus species. researchgate.netnih.gov
Research has identified several plants from the Rutaceae family that produce 2-alkyl-4(1H)-quinolones. For instance, these compounds have been isolated from Ruta graveolens (common rue) and Evodia rutaecarpa. researchgate.netnih.govnih.gov Specifically, 2-heptylquinolin-4(1H)-one has been identified in Haplophyllum leptomerum, another member of the Rutaceae family. nih.gov The biosynthesis of these alkaloids in plants is a complex process. In Evodia rutaecarpa, it has been discovered that the creation of the 2-alkylquinolone scaffold involves the collaboration of two novel type III polyketide synthases (PKSs), identified as alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS). nih.gov This enzymatic process facilitates the condensation of N-methylanthraniloyl-CoA and a fatty acyl-CoA with malonyl-CoA to form the final compound. nih.gov
The quinolin-4-one skeleton is also found in plants from the Rubiaceae and Asteraceae families, indicating a broader, though less common, distribution beyond the Rutaceae. mdpi.com The table below summarizes the occurrence of 2-heptylquinolin-4(1H)-one and related compounds in various plant species.
| Compound Family | Specific Compound | Plant Species | Plant Family |
| 2-Alkyl-4(1H)-quinolones | 2-Heptylquinolin-4(1H)-one | Haplophyllum leptomerum | Rutaceae |
| 2-Alkyl-4(1H)-quinolones | General 2-alkyl-4(1H)-quinolones | Ruta graveolens | Rutaceae |
| 2-Alkyl-4(1H)-quinolones | General 2-alkyl-4(1H)-quinolones | Evodia rutaecarpa | Rutaceae |
Role in Inter-Kingdom Chemical Signaling
The role of 2-heptylquinolin-4(1H)-one, often referred to as HHQ in the context of bacterial signaling, is well-established in inter-kingdom and intra-species communication, particularly as a quorum-sensing molecule in the bacterium Pseudomonas aeruginosa. pnas.orgnih.gov Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. pnas.org
In P. aeruginosa, HHQ is a precursor to the more complex signaling molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), also known as the Pseudomonas quinolone signal. pnas.org These molecules are integral to the pqs quorum-sensing system, which regulates the expression of numerous virulence factors, including elastase and pyocyanin (B1662382), and is also involved in biofilm formation. pnas.orgnih.gov The production and activity of these quinolone signals are interconnected with other quorum-sensing systems within the bacterium, creating a complex regulatory network that controls its pathogenic behavior. pnas.org
Beyond its role in bacterial communication, 2-heptylquinolin-4(1H)-one and its derivatives have demonstrated effects that cross kingdom boundaries, influencing host organisms. For example, these signaling molecules produced by P. aeruginosa can interact with host cells, modulating immune responses. nih.gov This interaction highlights a clear case of inter-kingdom chemical signaling, where a bacterial metabolite can influence the physiology of a eukaryotic host.
Furthermore, these bacterial quinolones play a role in iron acquisition. They can act as iron chelators, binding to iron in the environment and making it available for the bacteria. sigmaaldrich.com This function is crucial for bacterial survival in iron-limited environments, such as within a host organism, and represents another facet of its role in the interaction between bacteria and their hosts. sigmaaldrich.com While the direct signaling role of plant-derived 2-heptylquinolin-4(1H)-one is less understood, the extensive research on its bacterial counterpart provides a strong foundation for its significance in chemical communication.
The table below outlines the key signaling roles of 2-heptylquinolin-4(1H)-one.
| Signaling Context | Molecule | Producing Organism (Example) | Key Functions |
| Intra-species (Bacterial) | 2-Heptylquinolin-4(1H)-one (HHQ) | Pseudomonas aeruginosa | Precursor to PQS, quorum sensing, regulation of virulence factors, biofilm formation. |
| Inter-kingdom (Bacteria-Host) | 2-Heptylquinolin-4(1H)-one and derivatives | Pseudomonas aeruginosa | Modulation of host immune response, iron chelation. |
Biological and Pharmacological Activities of 2 Heptylquinolin 4 1h One
Quorum Sensing Modulation and Interference
HHQ is an integral component of the Pseudomonas quinolone signal (PQS) quorum sensing system. Its ability to modulate this system and interfere with bacterial communication has profound effects on the pathogenicity of P. aeruginosa.
2-Heptylquinolin-4(1H)-one (HHQ) functions as a crucial intercellular signal molecule in Pseudomonas aeruginosa. nih.gov It is the direct precursor to the more widely known Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone. nih.govnih.gov The biosynthesis of HHQ is catalyzed by the products of the pqsA-E operon, which utilizes anthranilic acid as a primary precursor. nih.gov Specifically, the enzyme PqsD is responsible for the biosynthesis of HHQ. nih.gov
HHQ itself acts as a cell-to-cell messenger; it is released by bacterial cells and can be taken up by adjacent bacteria. nih.gov Once inside a recipient cell, HHQ is converted to PQS by the monooxygenase PqsH. nih.gov Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), activating it to control the expression of numerous target genes, including those involved in virulence and the biosynthesis of more quinolone signals. asm.orgacs.org This creates a positive feedback loop that amplifies the quorum sensing signal throughout the bacterial population. The discovery that HHQ functions as an autoinducer molecule in its own right highlights the complexity of the PQS quorum sensing system. nih.govresearchgate.net
The PQS system, in which HHQ is a key player, is part of a larger, interconnected quorum sensing network in P. aeruginosa that also includes the las and rhl systems, which are based on N-acylhomoserine lactone (AHL) signals. asm.org These systems work in a hierarchical cascade to finely tune the expression of genes necessary for group behaviors.
| Component | Function | Reference |
|---|---|---|
| pqsA-E operon | Encodes enzymes for HHQ biosynthesis. | nih.gov |
| PqsD | Enzyme that catalyzes the biosynthesis of HHQ. | nih.gov |
| Anthranilic acid | Primary precursor for HHQ synthesis. | nih.gov |
| PqsH | Monooxygenase that converts HHQ to PQS. | nih.gov |
| PqsR (MvfR) | Transcriptional regulator that binds HHQ and PQS to activate gene expression. | asm.orgacs.org |
The quorum sensing system modulated by HHQ and its derivative PQS plays a critical role in controlling the production of a wide array of virulence factors in Pseudomonas aeruginosa. nih.govoup.com These virulence factors are molecules that enable the bacterium to cause disease by damaging host tissues and evading the immune system. frontiersin.org The coordinated expression of these factors is crucial for the pathogenicity of P. aeruginosa. nih.gov
One of the key virulence factors regulated by the PQS system is pyocyanin (B1662382), a blue-green pigment with redox-active properties that can cause oxidative stress and damage to host cells. acs.orgresearchgate.net The production of pyocyanin is tightly controlled by the quorum sensing network, and HHQ, through its activation of PqsR, is instrumental in upregulating the genes responsible for its synthesis. researchgate.netresearchgate.net Another important class of virulence factors controlled by this system are extracellular enzymes, such as elastase, which is encoded by the lasB gene. mdpi.com Elastase can degrade host proteins, including elastin, contributing to tissue damage during infections. mdpi.commdpi.com
The influence of HHQ on virulence is not limited to secreted toxins and enzymes. It also affects the production of siderophores, which are small molecules that chelate iron. nih.gov Iron is an essential nutrient for bacterial growth, and the ability to acquire it from the host environment is a critical aspect of virulence. researchgate.net The PQS system, activated by HHQ and PQS, regulates the expression of genes involved in the synthesis of the siderophore pyoverdine. researchgate.net
Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. rsc.org This mode of growth provides bacteria with increased protection against antibiotics and host immune defenses, making biofilm-associated infections particularly difficult to treat. nih.gov The formation and development of biofilms are complex processes that are heavily regulated by quorum sensing. acs.orgmdpi.com
2-Heptylquinolin-4(1H)-one and the broader PQS quorum sensing system have a multifaceted role in the regulation of biofilm development in Pseudomonas aeruginosa. oup.comresearchgate.net The PQS signaling pathway is known to influence the production of various components of the biofilm matrix. nih.govresearchgate.net For instance, it can modulate the production of extracellular DNA (eDNA), which is a key structural component of the P. aeruginosa biofilm matrix. researchgate.net
Furthermore, HHQ has been shown to impact bacterial motility, which is a critical factor in the initial stages of biofilm formation and the structuring of the mature biofilm. Specifically, HHQ has been implicated in the repression of swarming motility, a form of coordinated movement on semi-solid surfaces. nih.govdartmouth.edu This repression is thought to be mediated through the positive regulation of phenazine production. nih.govdartmouth.edu The ability of HHQ and its derivatives to modulate these surface-associated behaviors extends beyond P. aeruginosa, as they have been observed to repress biofilm formation and motility in other bacteria and even in the pathogenic yeast Candida albicans. oup.comnih.gov
The introduction of 2-Heptylquinolin-4(1H)-one to Pseudomonas aeruginosa elicits significant changes in the bacterium's transcriptome and metabolome. As a signaling molecule, HHQ, along with PQS, directly or indirectly controls the expression of hundreds of genes. nih.gov This large-scale reprogramming of gene expression is fundamental to the coordinated behaviors observed in quorum sensing.
Transcriptomic analyses have revealed that both HHQ and PQS influence the expression of multiple genes through pathways that are dependent on the PqsR receptor, as well as through PqsR-independent mechanisms. nih.govfrontiersin.org The genes regulated by the PQS system are diverse and are involved in various cellular functions, including virulence, secondary metabolism, and stress response. oup.com For instance, the PqsR regulon is known to be interconnected with the RhlR quorum sensing system via the gene pqsE. acs.org
The metabolic response to HHQ is also significant. The molecule is a key intermediate in the biosynthesis of various 2-alkyl-4(1H)-quinolones (AQs), and its presence can influence the metabolic flux through this pathway. frontiersin.org Furthermore, the global regulator Hfq, which is involved in post-transcriptional regulation, has been shown to be linked to quorum sensing and the control of virulence genes, indicating a complex interplay between different regulatory networks in response to quorum sensing signals like HHQ. elifesciences.orgfrontiersin.org
The increasing prevalence of antibiotic-resistant bacteria has spurred research into alternative therapeutic strategies, including those that target bacterial virulence and communication rather than viability. The quorum sensing system, being a critical regulator of virulence and biofilm formation, represents an attractive target for such anti-virulence therapies. nih.gov
Interfering with the HHQ signaling pathway can potentiate the efficacy of established antimicrobial agents. nih.gov Biofilms, which are notoriously resistant to conventional antibiotics, become more susceptible when their formation is disrupted. nih.gov By inhibiting the quorum sensing cascade that HHQ is a part of, it is possible to prevent or reduce biofilm formation, thereby increasing the penetration and effectiveness of antibiotics. acs.org
Studies have explored the use of small molecules that act as antagonists to the PqsR receptor, effectively blocking the action of HHQ and PQS. acs.org This leads to a downregulation of virulence factor production and can render the bacteria more vulnerable to both the host immune system and traditional antibiotics. This approach of combining a quorum sensing inhibitor with a conventional antibiotic can create a synergistic effect, leading to better therapeutic outcomes in the treatment of P. aeruginosa infections. nih.gov
Antimicrobial Research Applications
2-Heptylquinolin-4(1H)-one and the PQS quorum sensing system are significant targets in the development of novel antimicrobial strategies. Rather than directly killing the bacteria, which can lead to the rapid development of resistance, these strategies aim to disarm the pathogen by inhibiting its virulence mechanisms.
The central role of HHQ in regulating the expression of numerous virulence factors makes its biosynthetic and signaling pathways prime targets for the design of anti-virulence drugs. nih.gov Researchers are actively investigating small molecule inhibitors that can block the enzymes involved in HHQ synthesis, such as PqsD, or that can act as antagonists to the PqsR receptor, preventing the signal from being perceived. nih.govacs.org
Mechanisms of Action against Bacterial Pathogens
The antibacterial action of quinolones, a class of synthetic broad-spectrum antimicrobial agents to which 2-heptylquinolin-4(1H)-one belongs, is primarily centered on the disruption of essential bacterial DNA processes. wikipedia.orgnih.gov These compounds target and inhibit two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com Both enzymes are vital for bacterial survival as they manage the topological state of DNA within the cell. nih.govnih.gov
DNA gyrase, an enzyme unique to bacteria, introduces negative supercoils into DNA, a process necessary for the initiation of DNA replication and transcription. nih.gov Topoisomerase IV is primarily involved in the decatenation, or separation, of daughter chromosomes following DNA replication. nih.govmdpi.com By inhibiting these enzymes, quinolones effectively block DNA replication and repair, leading to a bactericidal effect. wikipedia.org The mechanism involves the stabilization of a transient enzyme-DNA complex where the DNA is cleaved. mdpi.comresearchgate.net This prevents the re-ligation of the DNA strands, leading to the fragmentation of the bacterial chromosome and subsequent cell death. acs.org While 2-heptylquinolin-4(1H)-one is a naturally occurring quinolone, its mechanism is understood to align with this general mode of action for the quinolone class. nih.govnih.gov
Spectrum of Activity
2-Heptylquinolin-4(1H)-one has demonstrated a notable spectrum of antibacterial activity. Historically, early research on similar 2-alkyl-4-quinolones indicated high activity against Gram-positive bacteria but only slight activity against Gram-negative bacteria. nih.gov Subsequent studies have confirmed the efficacy of 2-heptylquinolin-4(1H)-one against various bacterial pathogens.
It has shown antibiotic activity against both Gram-positive and Gram-negative bacteria. nih.gov Specific pathogens reported to be susceptible include Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as marine pathogens like Vibrio harveyi and Vibrio anguillarum (Gram-negative). nih.govsemanticscholar.org Furthermore, it has been identified as an active agent against lethal strains of Vibrio harveyi. semanticscholar.orgmdpi.com Research has also documented its inhibitory effects on Tenacibaculum maritimum, a pathogen known to cause skin ulcers in marine fish. d-nb.info
| Bacterial Species | Gram Stain | Reported Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | Inhibited | nih.govsemanticscholar.org |
| Bacillus subtilis | Positive | Inhibited | semanticscholar.org |
| Vibrio harveyi | Negative | Inhibited | nih.govsemanticscholar.orgmdpi.com |
| Vibrio anguillarum | Negative | Inhibited | nih.gov |
| Tenacibaculum maritimum | Negative | Inhibited | d-nb.info |
Research on Resistance Mechanisms to Quinolones
The widespread use of quinolone antibiotics has led to the emergence of bacterial resistance, a phenomenon that threatens their clinical utility. acs.org Resistance to quinolones can arise through several mechanisms, which are broadly categorized as target-mediated resistance, plasmid-mediated resistance, and alterations in drug accumulation due to efflux pumps or reduced permeability. nih.govacs.orgnih.gov
Target-mediated resistance is the most common mechanism and involves mutations in the genes that encode for the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). mdpi.comnih.gov These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR) and result in altered enzyme structures that reduce the binding affinity of quinolone drugs. mdpi.comnih.gov This weakened interaction prevents the drug from effectively inhibiting the enzyme's function. nih.gov High-level resistance often results from the accumulation of mutations in both target enzymes. nih.gov
Plasmid-mediated resistance involves the acquisition of resistance genes located on extrachromosomal DNA elements called plasmids. acs.orgacs.org These genes can encode for:
Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the action of quinolones. nih.govnih.gov
Enzymatic drug modification: An example is the AAC(6')-Ib-cr enzyme, an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones. nih.govacs.org
Efflux pumps: Plasmids can carry genes for efflux pumps, such as QepA, that actively transport quinolones out of the bacterial cell, reducing the intracellular drug concentration. nih.gov
Chromosome-mediated resistance can also occur through mutations that lead to the overexpression of native efflux pumps or the underexpression of porins (in Gram-negative bacteria), which reduces the drug's entry into the cell. acs.orgnih.gov The accumulation of mutations affecting both drug targets and drug transport can lead to highly resistant bacterial strains. nih.gov
| Resistance Mechanism Category | Specific Mechanism | Description |
|---|---|---|
| Target-Mediated | Mutations in DNA Gyrase (gyrA, gyrB) | Alters the enzyme to reduce quinolone binding affinity. mdpi.comnih.gov |
| Mutations in Topoisomerase IV (parC, parE) | Alters the enzyme to reduce quinolone binding affinity. mdpi.comnih.gov | |
| Plasmid-Mediated | Qnr proteins | Protect target enzymes from quinolone inhibition. nih.govnih.gov |
| AAC(6')-Ib-cr enzyme | Modifies and inactivates certain quinolones. nih.govacs.org | |
| Plasmid-encoded efflux pumps (e.g., QepA) | Actively remove quinolones from the cell. nih.gov | |
| Chromosome-Mediated | Overexpression of native efflux pumps | Increases removal of quinolones from the cell. acs.orgnih.gov |
| Underexpression of porins | Decreases quinolone entry into Gram-negative bacteria. acs.org |
Other Documented or Investigated Biological Activities
Antioxidant Properties
Quinoline (B57606) and its derivatives have been recognized for a variety of biological activities, including antioxidant properties. nih.govbenthamdirect.comresearchgate.net Research into related quinoline structures suggests that this chemical scaffold can contribute to antioxidant effects. For instance, studies on 3,3′-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) have reported anti-oxidative properties. researchgate.net While direct and extensive studies on the antioxidant capacity of 2-heptylquinolin-4(1H)-one are not widely detailed, the general characteristics of the quinoline class of compounds suggest a potential for such activity. researchgate.net
Anti-inflammatory Properties
Similar to antioxidant activity, the quinoline scaffold is associated with anti-inflammatory effects. nih.govbenthamdirect.comresearchgate.net Various quinoline derivatives have been investigated and shown to possess anti-inflammatory activity. researchgate.net The immunomodulatory effects of some quinolones have been reported as being mainly anti-inflammatory. nih.gov For example, 2-heptyl-3-hydroxy-4-quinolone (PQS), a closely related molecule, has been reported to exhibit anti-inflammatory activity by suppressing the generation of certain cytokines. frontiersin.org Another derivative, 3,3′-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one), has also been noted for its anti-inflammatory properties. researchgate.net These findings suggest that compounds within the quinolone family, including 2-heptylquinolin-4(1H)-one, may warrant investigation for similar activities.
Research in Cancer Therapy (Quinolone Derivatives)
The quinolone scaffold has emerged as a promising structure in the development of potential anticancer agents. researchgate.netnih.govmonash.edu Numerous derivatives of both quinolin-2(H)-one and quinolin-4(H)-one have been identified as inhibitors of various proteins and enzymes crucial for cancer cell growth and proliferation. researchgate.netnih.govmonash.edu
Research has shown that quinolone derivatives can exert their anticancer effects through several mechanisms, including:
Inhibition of Topoisomerases: Similar to their antibacterial mechanism, some quinolones can target human topoisomerases, which are vital for DNA replication in cancer cells. researchgate.netnih.govmonash.edu
Disruption of Microtubules: Certain derivatives interfere with microtubule dynamics, a process essential for cell division. researchgate.netnih.govmonash.edu
Inhibition of Protein Kinases: Quinolones have been explored as inhibitors of protein kinases like EGFR and VEGFR, which are often dysregulated in cancer. researchgate.netnih.govmonash.edu
Inhibition of PI3K and HDAC: Some derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3K) and histone deacetylase (HDAC), enzymes involved in cell signaling and gene expression pathways critical for cancer progression. researchgate.netnih.govmonash.edu
Studies have demonstrated the cytotoxic activity of various quinolone derivatives against a range of human cancer cell lines, including breast (MCF-7), lung (A549), ovarian (SKOV-3), bone marrow (K-562), and cervical (HeLa) cancer cells. mdpi.comnih.gov For example, certain ciprofloxacin and quinoline hybrids have shown significant cytotoxic activity against leukemia and renal cancer cell lines. mdpi.com The selective cytotoxicity of some derivatives against cancerous cells over healthy cells has also been noted, highlighting their therapeutic potential. nih.gov
Research in Neurodegenerative Diseases (Quinolone Derivatives)
Quinolone derivatives have emerged as a significant area of interest in the search for treatments for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. nih.govbohrium.com Their therapeutic potential is largely attributed to their ability to inhibit key enzymes involved in the progression of these disorders, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.govnih.gov
Inhibition of Acetylcholinesterase (AChE):
In Alzheimer's disease, the inhibition of AChE is a primary therapeutic strategy to enhance cholinergic transmission in the brain. nih.gov A number of quinolone derivatives have been synthesized and evaluated for their AChE inhibitory activity. researchgate.net For instance, a series of 4-N-phenylaminoquinoline derivatives containing a morpholine group were designed and showed considerable inhibitory activity against AChE. mdpi.com One of the most potent compounds from this series, compound 11g , exhibited an IC₅₀ value of 1.94 ± 0.13 μM against AChE. mdpi.com Kinetic studies revealed that some of these derivatives act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzyme. mdpi.com
Furthermore, computational studies involving molecular dynamics simulations have been employed to investigate the potential of quinoline derivatives as AChE inhibitors. nih.gov These studies have helped in identifying key intermolecular interactions and in predicting the binding energies of these compounds with the enzyme, thereby guiding the design of more potent inhibitors. nih.gov
Inhibition of Monoamine Oxidase (MAO):
Monoamine oxidase inhibitors are used in the treatment of Parkinson's disease and depression. wikipedia.orgmayoclinic.org Quinolone derivatives have also been explored for their ability to inhibit MAO-A and MAO-B. nih.govnih.gov For example, certain pyrrole quinoline derivatives have been shown to be reversible inhibitors of MAO, with some compounds exhibiting selectivity for MAO-A. nih.gov The development of novel halogenated quinoline derivatives has also shown promise, with studies indicating their potential as inhibitors of both MAO-A and MAO-B, which could be beneficial in managing the symptoms of Parkinson's disease. nih.gov
The following table summarizes the inhibitory activities of selected quinolone derivatives against enzymes relevant to neurodegenerative diseases.
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value (μM) | Reference |
| 4-N-phenylaminoquinoline derivative (11g) | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | mdpi.com |
| 4-N-phenylaminoquinoline derivative (11g) | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | mdpi.com |
| Quinolinone derivative (QN8) | Human recombinant AChE (hrAChE) | 0.29 ± 0.02 | mdpi.com |
| Quinolinone derivative (QN8) | Human recombinant BChE (hrBuChE) | 12.73 ± 0.45 | mdpi.com |
| Pyrrole quinoline derivative (II) | Monoamine Oxidase A (MAO-A) | - | nih.gov |
| Halogenated quinoline derivatives (Q3Cl4F and Q4F) | Monoamine Oxidase A (MAO-A) & B (MAO-B) | - | nih.gov |
Antiviral Activities (Quinolone Derivatives)
The quinolone scaffold has proven to be a versatile platform for the development of antiviral agents, with derivatives showing activity against a range of viruses. nih.govresearchgate.net This has led to extensive research into modifying the basic quinolone structure to enhance antiviral potency and selectivity. nih.gov
Activity against HIV:
Quinolone derivatives have been a significant focus in the development of anti-HIV agents. nih.gov The 4-quinolone, elvitegravir , is an approved drug for the treatment of HIV, highlighting the potential of this chemical class. nih.gov Research has shown that certain quinolone derivatives can inhibit HIV-1 integrase, a crucial enzyme for viral replication. jlu.edu.cnnih.gov Other derivatives have been found to interfere with the transcriptional level of HIV replication. nih.govresearchgate.net For instance, aryl-piperazinyl-6-amino-quinolones have demonstrated the ability to inhibit virus replication by interfering with the Tat-TAR interaction. nih.govresearchgate.net Some 6-aminoquinolone derivatives have shown potent anti-HIV activities, inhibiting HIV production in latently infected cells. oup.com
Activity against Herpesviruses and Other Viruses:
The antiviral activity of quinolone derivatives extends beyond HIV. Studies have shown that some fluoroquinolones are effective against vaccinia virus and papovaviruses. nih.govresearchgate.net For example, ofloxacin has demonstrated inhibitory activity against vaccinia virus both in vitro and in vivo, and to a lesser extent against herpes simplex virus (HSV) and influenza virus. nih.gov The mechanism of action for ofloxacin against vaccinia virus is believed to involve the inhibition of virus-specific DNA and RNA synthesis. nih.gov
A class of 4-hydroxyquinoline-3-carboxamides has been identified as potent inhibitors of herpesvirus polymerases, showing broad-spectrum activity against human cytomegalovirus (HCMV), HSV-1, HSV-2, and varicella-zoster virus (VZV). nih.gov Furthermore, isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase. nih.govnih.gov
The table below provides an overview of the antiviral activities of various quinolone derivatives.
| Compound/Derivative Class | Target Virus | Mechanism of Action | Reference |
| Elvitegravir | HIV-1 | Integrase inhibitor | nih.gov |
| Aryl-piperazinyl-6-amino-quinolones | HIV-1 | Inhibition of Tat-TAR interaction | nih.govresearchgate.net |
| 6-Aminoquinolone derivatives | HIV-1 | Inhibition of viral transcription | oup.com |
| Ofloxacin | Vaccinia virus | Inhibition of viral DNA and RNA synthesis | nih.gov |
| 4-Hydroxyquinoline-3-carboxamides | Herpesviruses (HCMV, HSV-1, HSV-2, VZV) | Inhibition of viral polymerase | nih.gov |
| Isoquinolone derivatives | Influenza A and B viruses | Inhibition of viral polymerase | nih.govnih.gov |
Structure Activity Relationship Sar Studies of 2 Heptylquinolin 4 1h One and Its Derivatives
Methodologies for SAR Elucidation in Quinolone Chemistry
The elucidation of structure-activity relationships in quinolone chemistry employs a combination of experimental and computational techniques to identify the structural features responsible for biological activity.
Experimental Approaches:
Synthesis and Biological Screening: The cornerstone of SAR studies is the synthesis of a series of analogues with systematic structural modifications. nih.govnih.gov These modifications can include altering the length of the alkyl chain, introducing different substituents at various positions on the quinoline (B57606) ring, and changing the stereochemistry of chiral centers. nih.govnih.gov The synthesized compounds are then screened for their biological activity, such as antimicrobial or quorum sensing inhibitory effects, to determine how these changes influence their potency and selectivity. nih.gov
X-ray Crystallography: This technique provides a detailed three-dimensional structure of the quinolone derivative bound to its biological target (e.g., an enzyme or receptor). This information is invaluable for understanding the specific molecular interactions that govern activity and for guiding the design of more potent compounds.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of quinolone derivatives with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov These models use various molecular descriptors that quantify the physicochemical properties of the molecules, such as hydrophobicity, electronics, and sterics. nih.gov
Molecular Docking: This computational method predicts the preferred orientation of a ligand (the quinolone derivative) when bound to a receptor or enzyme. nih.gov It is used to understand the binding mode of the compounds and to estimate the strength of the interaction, which can be correlated with biological activity. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By identifying the common pharmacophoric features of a set of active quinolone derivatives, new compounds with potentially improved activity can be designed.
Influence of Substituents on Biological Potency and Selectivity
The biological activity of 2-heptylquinolin-4(1H)-one and its derivatives is highly dependent on the nature and position of substituents on the quinolone core.
The length of the alkyl chain at the C-2 position of the quinolone ring is a critical determinant of biological activity. nih.gov Studies on various 2-alkyl-4-quinolones have shown that even minor variations in chain length can lead to significant changes in potency and spectrum of activity. nih.gov For instance, in a series of 2-alkyl-4-quinolones, the antibacterial activity against certain strains was found to be optimal with a specific chain length.
Research on 2-alkyl-4-quinolones produced by Pseudomonas aeruginosa has highlighted the prevalence of C7 and C9 alkyl chains, suggesting an evolutionary preference for these lengths in their role as signaling molecules in quorum sensing. nih.gov The heptyl group of 2-heptylquinolin-4(1H)-one (also known as HHQ) is crucial for its function as a precursor to the Pseudomonas quinolone signal (PQS). mdpi.com
| Alkyl Chain Length at C-2 | Observed Biological Activity Trend | Reference Organism/System |
|---|---|---|
| Short (C1-C4) | Generally lower activity | Various bacteria |
| Medium (C5-C9) | Optimal activity for quorum sensing and antibacterial effects | Pseudomonas aeruginosa |
| Long (C10-C12) | Activity may decrease or shift towards other targets | Various bacteria and fungi |
Substituents on the carbocyclic ring of the quinolone nucleus, particularly at the C-6 and C-7 positions, play a significant role in modulating the biological activity. researchgate.net In the context of fluoroquinolone antibiotics, a fluorine atom at the C-6 position is a hallmark feature that generally enhances antibacterial potency. researchgate.net
The nature of the substituent at C-7 has a profound impact on the spectrum of activity, potency, and pharmacokinetic properties. researchgate.net For example, the introduction of a piperazine (B1678402) ring at C-7 is a common strategy to improve activity against Gram-negative bacteria. nih.gov Further modifications to this piperazine ring can fine-tune the compound's properties. researchgate.net
| Position | Substituent | Effect on Biological Activity |
|---|---|---|
| C-6 | Fluorine | Generally increases antibacterial potency. |
| C-7 | Piperazine | Enhances activity against Gram-negative bacteria. |
| C-7 | Alkylated piperazine | Can improve potency against Gram-positive bacteria and reduce CNS side effects. researchgate.net |
| C-8 | Halogen (F or Cl) | Improves oral absorption and activity against anaerobes. researchgate.net |
| C-8 | Methoxy | Can reduce phototoxicity. researchgate.net |
Stereochemistry can play a pivotal role in the biological activity of quinolone derivatives, particularly when chiral centers are introduced. biomedgrid.com The differential effects of stereoisomers arise from the three-dimensional nature of biological targets like enzymes and receptors, which can selectively interact with one enantiomer over the other. nih.gov
A notable example of stereospecificity is observed in fluoroquinolones with substituents at the C-7 position. A study on analogues of a 7-(cis-3,5-dimethylpiperazinyl) quinolone demonstrated dramatic differences in activity between stereoisomers. nih.gov The trans-3,5-dimethyl configuration was significantly more potent in stimulating DNA cleavage by mammalian topoisomerase II compared to the inactive cis-3,5-dimethyl configuration. nih.gov Interestingly, these stereochemical changes had little effect on the activity against bacterial DNA gyrase, highlighting that stereospecificity can also influence selectivity between mammalian and bacterial enzymes. nih.gov This underscores the importance of considering stereochemistry in drug design to optimize therapeutic effects while minimizing off-target activities.
Rational Design of 2-Heptylquinolin-4(1H)-one Analogues
The rational design of analogues of 2-heptylquinolin-4(1H)-one is guided by the SAR data obtained from experimental and computational studies. The goal is to develop new molecules with improved potency, selectivity, and pharmacokinetic properties.
Key strategies in the rational design of these analogues include:
Bio-isosteric Replacement: This involves replacing a functional group in the parent molecule with another group that has similar physical or chemical properties, with the aim of enhancing a desired biological activity or reducing toxicity. For example, replacing a hydrogen atom with a fluorine atom can alter the electronic properties and metabolic stability of the molecule.
Scaffold Hopping: This strategy involves replacing the core quinolone scaffold with a different chemical structure while retaining the key pharmacophoric features. mdpi.com This can lead to the discovery of novel chemical classes with similar biological activities but potentially different intellectual property landscapes and improved drug-like properties. mdpi.com
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design ligands that fit optimally into the binding site. This approach allows for the design of highly potent and selective inhibitors.
By systematically applying these principles, researchers can design and synthesize novel 2-heptylquinolin-4(1H)-one analogues with tailored biological profiles for various therapeutic applications. beilstein-journals.org
Synthetic Chemistry and Derivatives of 2 Heptylquinolin 4 1h One
Synthetic Methodologies for 2-Heptylquinolin-4(1H)-one
The construction of the 2-heptylquinolin-4(1H)-one molecule can be achieved through both biological and chemical routes, each offering distinct advantages.
While the de novo enzymatic synthesis of 2-heptylquinolin-4(1H)-one outside of its native microbial producers is not extensively documented, significant research has focused on the enzymatic modification of this and structurally related quinolones. These biocatalytic approaches highlight how enzymes can be used to generate derivatives with altered properties. For instance, methyltransferases from Mycobacteroides abscessus have been identified that can methylate the N-hydroxy moiety of 2-heptyl-1-hydroxyquinolin-4(1H)-one (HQNO), a closely related derivative of HHQ. This enzymatic modification serves as a detoxification mechanism for the bacteria. Similarly, UDP-glycosyltransferases from Bacillus subtilis are capable of glycosylating quinolones, a process that can change the molecule's solubility and bioactivity. These examples demonstrate the potential of using isolated enzymes to create novel quinolone derivatives that are difficult to access through purely chemical means.
Several robust chemical synthesis strategies have been established for 2-heptylquinolin-4(1H)-one and other 2-alkyl-4(1H)-quinolones. These methods provide reliable access to the core structure for further investigation. uni-konstanz.de
One of the most traditional and widely used methods is the Conrad-Limpach reaction . This approach involves the acid-catalyzed condensation of an aniline (B41778) with a β-ketoester, in this case, ethyl 3-oxodecanoate. The resulting enamine intermediate undergoes a thermal cyclization to form the quinolone ring system. uni-konstanz.de This method is valued for the ready availability of its starting materials. researchgate.net
Another classical approach is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. For the synthesis of HHQ, this would typically start from a 2-aminoacetophenone (B1585202) derivative that is first acylated with octanoyl chloride, followed by base-mediated ring closure to yield the 2-heptyl-4-quinolone product. nih.govmdpi.com
More modern strategies have also been developed. One such method involves the regioselective addition of a Grignard reagent to a protected quinolone precursor. In this approach, an N-Cbz protected 4-silyloxyquinolinium triflate is used to direct the addition of a heptyl-Grignard reagent specifically to the C2 position. A subsequent deprotection and oxidation step yields the final 2-heptyl-4(1H)-quinolone. uni-konstanz.de A newer approach utilizes β-keto amides as versatile precursors, which undergo a reductive cyclization of an o-nitrobenzoyl intermediate to form the quinolone ring under mild conditions. nih.gov
| Method | Key Reactants | Core Transformation | Reference |
|---|---|---|---|
| Conrad-Limpach Reaction | Aniline, Ethyl 3-oxodecanoate | Acid-catalyzed condensation followed by thermal cyclization | uni-konstanz.de |
| Camps Cyclization | N-(2-octanoylphenyl)acetamide or similar | Base-catalyzed intramolecular aldol (B89426) condensation | nih.govmdpi.com |
| Regioselective Grignard Addition | Protected 4-silyloxyquinolinium triflate, Heptylmagnesium bromide | Directed nucleophilic addition to the C2 position | uni-konstanz.de |
| Reductive Cyclization | β-keto amide derived intermediates with an o-nitrobenzoyl group | Reduction of the nitro group followed by spontaneous cyclization | nih.gov |
Synthesis of Novel Quinolone Derivatives and Analogues
The 2-heptylquinolin-4(1H)-one scaffold is a valuable starting point for generating novel molecules with potentially new or improved biological activities. Synthetic chemists employ various strategies to create libraries of derivatives for biological screening.
While modern multi-component reactions are continually being developed, the foundational synthesis of the quinolone core relies on classical cyclocondensation reactions that bring together multiple components to build the heterocyclic ring. The aforementioned Conrad-Limpach and Camps reactions are primary examples of assembling the quinoline (B57606) core from simpler precursors. nih.gov The Camps cyclization, for instance, can be part of a two-step sequence where an initial copper-catalyzed amidation of an o-halophenone is followed by the base-mediated cyclization, allowing for the synthesis of diverse 2-aryl-4-quinolones. acs.orgresearchgate.net These methods, while often requiring multiple steps, provide a modular way to introduce diversity into the final quinolone structure by varying the initial building blocks, such as using different anilines or β-ketoesters.
Once the quinoline core is formed, it can be further modified through regioselective reactions that install new functional groups at specific positions. This allows for fine-tuning of the molecule's properties. Palladium-catalyzed reactions are particularly powerful for this purpose. For example, C-H bond activation/C-C bond formation cascades can be used to introduce substituents onto the quinolone ring system. researchgate.net Sequential Sonogashira coupling followed by conjugate addition and metal-catalyzed cyclization has been used to create analogues of quinolone natural products with variations at both the N1-substituent and the C2-side chain. nih.gov Such late-stage functionalization approaches are highly valuable as they allow a common intermediate to be converted into a wide array of derivatives, facilitating the exploration of structure-activity relationships.
Chemical Modifications for Enhanced Biological Profile
A primary goal of synthesizing 2-heptylquinolin-4(1H)-one derivatives is to understand and enhance their biological activity. Structure-activity relationship (SAR) studies have revealed that small structural changes can lead to significant differences in biological function. nih.gov
Key areas of modification include:
The C2-Alkyl Chain: The length, degree of unsaturation, and branching of the heptyl chain play a critical role. Studies have shown that both saturated and unsaturated side chains can confer potent biological activity, and the position of a double bond can be important. nih.gov
The C3-Position: Introducing substituents at the C3 position is a common strategy. For example, a synthetic approach starting from β-keto amides allows for the straightforward creation of 2-alkyl-4-quinolone-3-carboxamides. Some of these novel derivatives have demonstrated high activity against pathogenic bacteria like Staphylococcus aureus. nih.gov Methylation at the C3 position, combined with an unsaturated C2 side chain, has been identified as a strong predictor of antifungal activity. nih.gov
The N1-Position and N-Oxidation: Modification at the N1 position or conversion to the corresponding N-oxide can dramatically alter the biological profile. Quinolone N-oxides (AQNOs) often exhibit a broader spectrum of antimicrobial activity compared to their non-oxidized counterparts. nih.gov
Strategies for Overcoming Resistance
While 2-heptylquinolin-4(1H)-one and its derivatives are primarily recognized as quorum sensing modulators rather than direct bactericidal agents, the development of resistance to conventional antibiotics in pathogens like Pseudomonas aeruginosa has spurred research into strategies that could potentiate the effects of existing drugs or overcome resistance mechanisms. One of the primary mechanisms of resistance in bacteria is the overexpression of efflux pumps, which actively transport antimicrobial agents out of the cell.
Research into quinolone-based compounds has explored modifications to the core structure to evade recognition by these efflux pumps. For instance, the inherent flexibility of the quinolone core allows for extensive derivatization, which can lead to compounds with enhanced resistance to efflux mechanisms and improved penetration of the bacterial cell membrane. researchgate.net While specific studies focusing solely on overcoming resistance to 2-heptylquinolin-4(1H)-one are limited, broader research on quinolone derivatives provides insights into potential strategies. These include the synthesis of hybrid molecules that combine the quinolone scaffold with other pharmacophores to create multi-functional agents with antimicrobial, anti-biofilm, and efflux pump-inhibitory effects. researchgate.net
Another approach involves the enzymatic modification of the quinolone structure. For example, glycosylation of quinolones can alter their physicochemical properties, potentially affecting their interaction with resistance-mediating proteins. Studies have shown that certain bacterial glycosyltransferases can modify 2-heptyl-1-hydroxyquinolin-4-one, a related compound, suggesting that such biocatalytic approaches could be explored to generate derivatives with altered susceptibility to resistance mechanisms. nih.gov
Modulation of Pharmacological Effects
Systematic structural modifications of 2-heptylquinolin-4(1H)-one have revealed key determinants for its pharmacological activity, particularly its role as a modulator of the Pseudomonas aeruginosa quorum sensing regulator, PqsR. The development of a series of synthetic analogs has allowed for a detailed exploration of the structure-activity relationship (SAR).
Modifications at the 3-Position:
Substituents at the 3-position of the quinolinone ring have a profound impact on the pharmacological profile of the resulting derivatives. The nature of this substituent can act as a molecular switch, dictating whether the compound will behave as an agonist, antagonist, inverse agonist, or a biphasic modulator of PqsR. The ability of the substituent to donate or accept a hydrogen bond, or to participate in hydrophobic interactions within the PqsR binding domain, is a critical factor in determining its functional effect. For example, the introduction of a hydroxyl group at the 3-position, as seen in the natural ligand 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), is crucial for its agonist activity. nih.gov Conversely, other modifications at this position can lead to compounds with antagonistic or inverse agonistic properties, which are capable of inhibiting pyocyanin (B1662382) production, a key virulence factor regulated by PqsR. nih.gov
Modifications of the 2-Alkyl Side Chain:
The length and nature of the 2-alkyl side chain also play a significant role in modulating the biological activity. While the heptyl group is common in the naturally occurring signal molecule, synthetic analogs with varying alkyl chain lengths (from C1 to C9) have been synthesized and evaluated. nih.gov These modifications can influence the hydrophobicity of the molecule, which in turn can affect its uptake into and export from bacterial cells, as well as its interactions with molecular targets. nih.gov For instance, variations in the alkyl chain length can impact the compound's ability to chelate iron, a function associated with PQS. nih.gov
The following table summarizes the effects of different structural modifications on the pharmacological profile of 2-heptylquinolin-4(1H)-one derivatives as PqsR modulators:
| Modification Site | Type of Modification | Observed Pharmacological Profile | Key Structural Feature |
| 3-Position | Introduction of various substituents | Agonist, Antagonist, Inverse Agonist, Biphasic Modulator | Hydrogen bond donating/accepting capacity, Hydrophobicity |
| 2-Alkyl Side Chain | Variation in chain length (C1-C9) | Modulation of activity | Hydrophobicity, Steric effects |
These findings underscore the tractability of the 2-heptylquinolin-4(1H)-one scaffold for synthetic modification to fine-tune its pharmacological effects, offering a promising avenue for the development of novel anti-virulence agents.
Analytical Methodologies for 2 Heptylquinolin 4 1h One
Spectroscopic Characterization Techniques (e.g., NMR, MS)
Spectroscopic methods are fundamental for elucidating the molecular structure of 2-heptylquinolin-4(1H)-one and confirming its identity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data can vary slightly based on the solvent and instrument parameters, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the compound's structure, which consists of a quinolone core and a heptyl side chain. Two-dimensional NMR experiments, such as HSQC and HMBC, are used to establish direct and long-range correlations between protons and carbons, confirming the connectivity of the atoms within the molecule. nih.govcore.ac.uk
Mass Spectrometry (MS) is used to determine the mass of the molecule and to study its fragmentation patterns, which serve as a molecular fingerprint. Under soft ionization conditions like electrospray ionization (ESI), 2-heptylquinolin-4(1H)-one readily forms a protonated molecule [M+H]⁺. nih.gov The typical monoisotopic mass of this ion is approximately 244.169 m/z. nih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and inducing fragmentation to produce characteristic product ions, which are essential for selective and sensitive quantification in complex samples. nih.govnih.gov
| Technique | Ion/Fragment | m/z (approx.) | Description |
| LC-MS | [M+H]⁺ | 244.17 | Precursor ion (protonated molecule) |
| LC-MS/MS | Product Ion 1 | 172.08 | Fragment resulting from cleavage of the heptyl chain |
| LC-MS/MS | Product Ion 2 | 159.07 | Characteristic fragment of the quinolone core |
| LC-MS/MS | Product Ion 3 | 130.06 | Further fragmentation of the quinolone ring |
This table presents typical mass spectrometry data for 2-heptylquinolin-4(1H)-one based on publicly available spectral information. nih.gov Values can vary slightly depending on the instrument and experimental conditions.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating 2-heptylquinolin-4(1H)-one from other related compounds and from complex matrix components prior to its quantification.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV or mass spectrometry detectors, is a widely used method for the analysis of 2-heptylquinolin-4(1H)-one. nih.gov Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution program, typically involving a mixture of acidified water and an organic solvent like methanol (B129727) or acetonitrile, is often employed to achieve optimal separation from other alkylquinolones. nih.gov Detection is frequently performed by monitoring the compound's characteristic UV absorbance. nih.gov
| Parameter | Condition | Reference |
| Column | Reversed-phase C8 | nih.gov |
| Mobile Phase | Acidified Methanol and Acidified Water | nih.gov |
| Detection | UV Absorbance at 314 nm or 325 nm | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
The table outlines a typical set of HPLC conditions for the analysis of 2-heptylquinolin-4(1H)-one, as described in research literature.
Gas Chromatography (GC), usually coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing alkylquinolones. mdpi.com Due to the polarity and relatively low volatility of 2-heptylquinolin-4(1H)-one, derivatization may sometimes be employed to improve its chromatographic behavior and thermal stability in the GC system. However, direct analysis is also possible. GC-MS profiling has been successfully used to identify a range of saturated and unsaturated quinolone derivatives in bacterial extracts. mdpi.com The high separation efficiency of the GC column combined with the sensitive and specific detection of the mass spectrometer allows for the resolution and identification of numerous related compounds in a single analysis. mdpi.comscispace.com
Capillary Zone Electrophoresis (CZE) coupled with tandem mass spectrometry is an advanced analytical technique that offers an alternative to liquid chromatography for the separation of polar and charged molecules. semanticscholar.orgmdpi.com CZE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. mdpi.com This technique is known for its high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.com While specific applications for 2-heptylquinolin-4(1H)-one are not as widely documented as HPLC, the methodology has been successfully applied to the analysis of other quinolone antibiotics and polar compounds. researchgate.net For CZE-MS/MS analysis, key parameters such as the composition of the background electrolyte (BGE), applied voltage, and the sheath liquid composition must be optimized to achieve effective separation and stable electrospray ionization. semanticscholar.orgmdpi.com
Advanced Analytical Approaches for Biological Samples
Detecting and quantifying 2-heptylquinolin-4(1H)-one in biological samples, such as bacterial cultures, plasma, or tissue, presents significant challenges due to the complexity of the matrix. nih.govresearchgate.net Advanced methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to overcome these challenges. nih.gov
These methods typically involve a multi-step sample preparation process designed to extract the analyte and remove interfering substances. A common procedure includes protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the quinolones from the sample matrix. nih.govugent.be The use of an internal standard, often a deuterated analog of the analyte, is critical for accurate quantification by correcting for variations in extraction recovery and matrix effects. nih.gov The LC-MS/MS method is then validated for key performance parameters to ensure its reliability. nih.gov
| Validation Parameter | Description |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range of concentrations over which the instrument's response is directly proportional to the analyte concentration. A typical linear range is 25–1000 nmol/L. nih.gov |
| Accuracy & Precision | The closeness of measured values to the true value and the reproducibility of the measurements, respectively. |
| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Matrix Effects | The influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. |
| Stability | The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage). nih.gov |
This table summarizes key validation parameters for bioanalytical methods used to quantify 2-heptylquinolin-4(1H)-one in biological samples, based on established guidelines and published research. nih.gov
These validated, high-sensitivity methods are essential for studying the production and distribution of 2-heptylquinolin-4(1H)-one in infection models and clinical samples, providing critical data for understanding its role in microbial pathogenesis. nih.gov
Future Directions and Research Perspectives for 2 Heptylquinolin 4 1h One
Development of Next-Generation Quorum Sensing Modulators
The quest for novel antimicrobial strategies has identified the Pseudomonas aeruginosa QS system, where HHQ is a key signaling molecule, as a promising target. plos.org Future research is geared towards creating next-generation QS modulators that can effectively disrupt bacterial communication, thereby attenuating virulence and biofilm formation. nih.govmdpi.com A primary strategy involves the rational design of HHQ analogs that can act as potent antagonists of the PqsR receptor, the transcriptional regulator that binds HHQ and its hydroxylated derivative, PQS. nih.govnih.gov
One promising approach is the modification of the quinolone scaffold. For instance, quinazolinone-based inhibitors have been developed to mimic the core structure of HHQ and PQS, enhancing their binding affinity to PqsR. nih.gov The design of these novel analogs often incorporates key structural features known to be important for inhibitory activity, such as cyclic groups at the 3-position of the quinazolinone core and halogen substitutions on the aromatic ring. nih.gov
A critical consideration in the development of these modulators is to minimize the selective pressure that leads to antibiotic resistance. nih.gov Therefore, the ideal QS inhibitor would effectively block virulence factor production and biofilm maturation without affecting bacterial viability. nih.gov This anti-virulence approach is less likely to drive the evolution of resistance compared to traditional bactericidal or bacteriostatic antibiotics.
Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the HHQ structure will be crucial to identify the key molecular determinants for potent PqsR antagonism. This includes exploring a wider range of substituents on the quinolone ring and varying the length and composition of the alkyl side chain.
Hybrid Molecules: The design of hybrid compounds that combine the HHQ scaffold with other pharmacologically active moieties could lead to multi-target agents with enhanced efficacy. researchgate.net
Targeting HHQ Biosynthesis: In addition to targeting the PqsR receptor, inhibiting the enzymes involved in the biosynthesis of HHQ, such as those encoded by the pqsABCDE operon, represents an alternative and potentially synergistic strategy. nih.gov
Table 1: Examples of 2-Heptylquinolin-4(1H)-one Analogs and their Quorum Sensing Inhibitory Activity
| Compound Type | Structural Modification | Target | Key Findings |
| Quinazolinone Analogs | Replacement of the quinolone core with a quinazolinone scaffold. | PqsR Receptor | Increased binding affinity to PqsR, leading to inhibition of pyocyanin (B1662382) and biofilm production in P. aeruginosa. nih.gov |
| Quinazolinone-1,2,3-triazole-phenylacetamides | Addition of a triazole-phenylacetamide moiety to the quinazolinone core. | Pqs System | Compound 6b showed significant pqs inhibition (73.4% at 100 µM) with no inhibition of bacterial growth. nih.gov |
| Halogenated Anthranilic Acid Hybrids | Combination of halogen-substituted anthranilic acids with 4-(aminoalkyl)amino-7-chloroquinoline. | QS-regulated violacein production | Inhibition of violacein production in Chromobacterium violaceum, indicating QS inhibitory potential. researchgate.net |
Novel Therapeutic Applications Beyond Antimicrobials
While the primary focus of HHQ research has been on its role in bacterial infections, emerging evidence suggests that this molecule and its derivatives can have profound effects on host cells, opening up possibilities for novel therapeutic applications beyond their use as antimicrobials.
Recent studies have shown that the related molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), can modulate host immune responses. nih.gov For instance, PQS has been reported to exhibit anti-inflammatory activity by suppressing the production of certain cytokines. nih.gov It has also been shown to influence the function of immune cells such as T cells and macrophages. nih.gov Given the close structural and biosynthetic relationship between HHQ and PQS, it is plausible that HHQ may also possess immunomodulatory properties. Future investigations are warranted to explore the direct effects of HHQ on various immune cell types and signaling pathways.
Furthermore, research has indicated that PQS can cross the blood-brain barrier and influence neurological signaling and behavior in animal models. nih.gov Systemic administration of PQS was found to reduce locomotor activity and alter the response to psychostimulants. nih.gov This raises the intriguing possibility that quinolone signaling molecules could play a role in the gut-brain axis and may have therapeutic potential in neurological or psychiatric disorders.
The ability of HHQ to chelate iron is another area of interest. vub.be Iron is an essential nutrient for both hosts and pathogens, and its availability can significantly impact the outcome of an infection. By sequestering iron, HHQ and its derivatives could potentially be developed as agents to treat diseases associated with iron overload or to modulate iron-dependent cellular processes.
Future research in this area should aim to:
Elucidate the Immunomodulatory Effects of HHQ: Investigate the impact of HHQ on cytokine production, immune cell activation and differentiation, and inflammatory signaling pathways.
Explore the Neuroactive Potential of HHQ: Determine if HHQ can cross the blood-brain barrier and modulate neuronal function and behavior.
Investigate Therapeutic Applications Related to Iron Chelation: Evaluate the potential of HHQ and its analogs in conditions where iron dysregulation is a key pathological feature.
Integration of Computational Chemistry and Artificial Intelligence in Drug Discovery
Molecular docking is a powerful computational tool that allows researchers to predict the binding orientation of small molecules to their protein targets. nih.gov In the context of HHQ, docking studies have been instrumental in understanding the interactions between PqsR and its ligands, including HHQ and various synthetic inhibitors. nih.gov By visualizing these interactions, medicinal chemists can rationally design new analogs with improved binding affinities and specificities.
The future integration of computational chemistry and AI in HHQ research will likely involve:
AI-Enhanced Virtual Screening: Utilizing deep learning models to screen vast chemical spaces for novel PqsR inhibitors with diverse scaffolds. patsnap.com
Generative Models for De Novo Design: Employing generative adversarial networks (GANs) and other AI architectures to design novel HHQ analogs with optimized anti-QS activity and drug-like properties. patsnap.com
Predictive Modeling of ADMET Properties: Using ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of potential drug candidates at an early stage of the discovery process. naturalproducts.net
Table 2: Application of Computational Chemistry and AI in 2-Heptylquinolin-4(1H)-one Research
| Technique | Application | Potential Impact |
| Molecular Docking | Predicting the binding mode of HHQ analogs to the PqsR receptor. nih.gov | Rational design of more potent and selective PqsR inhibitors. |
| QSAR Modeling | Developing models to predict the QS inhibitory activity of novel compounds based on their chemical structure. patsnap.com | High-throughput virtual screening of large compound libraries to prioritize candidates for synthesis. |
| Generative AI | Designing novel molecules with desired anti-QS properties from scratch. ox.ac.uk | Exploration of novel chemical space and identification of innovative drug candidates that may not be discovered through traditional methods. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the PqsR-ligand complex to understand the molecular basis of binding and inhibition. | Deeper insights into the mechanism of action of PqsR inhibitors and guidance for lead optimization. |
Biotransformation and Green Chemistry Approaches in 2-Heptylquinolin-4(1H)-one Research
The growing emphasis on sustainability in chemical research is driving the exploration of biotransformation and green chemistry approaches for the synthesis and modification of 2-heptylquinolin-4(1H)-one and its derivatives. These strategies offer the potential for more environmentally friendly and efficient processes compared to traditional synthetic methods.
Biotransformation utilizes microorganisms or isolated enzymes to carry out specific chemical reactions. asm.org Several bacterial species have been shown to be capable of transforming HHQ and PQS into less active or non-toxic metabolites. researchgate.net For example, the hydroxylation of HHQ to PQS is a key step in the QS signaling pathway and is catalyzed by the monooxygenase PqsH. asm.org Other microorganisms can further degrade these quinolones through pathways that are currently being elucidated. researchgate.net Harnessing these biocatalytic processes could provide a means for the enzymatic synthesis of specific HHQ derivatives or for the bioremediation of environments contaminated with these signaling molecules. The glycosylation of related compounds by Bacillus species has also been demonstrated, suggesting another avenue for enzymatic modification. nih.gov
Green chemistry principles are being applied to the chemical synthesis of quinolones to reduce the environmental impact of these processes. qeios.com This includes the use of:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. qeios.comspringernature.com
Environmentally benign solvents and catalysts: Replacing hazardous organic solvents with water or other green alternatives, and using non-toxic and recyclable catalysts. qeios.comorganic-chemistry.org
One-pot synthesis: Designing multi-step reactions to occur in a single reaction vessel, which reduces waste and improves efficiency. nih.gov
Photocatalysis: Utilizing visible light to drive chemical reactions, offering a more sustainable energy source. rsc.org
Future research in this domain will likely focus on:
Discovery and Engineering of Novel Biocatalysts: Identifying and characterizing new enzymes capable of modifying the HHQ scaffold, and using protein engineering to improve their activity and substrate specificity.
Development of Chemoenzymatic Synthesis Routes: Combining the selectivity of biocatalysts with the versatility of chemical synthesis to create efficient and sustainable routes to novel HHQ analogs. nih.govnorthumbria.ac.uk
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Yield | Key Conditions | Characterization Techniques | Reference |
|---|---|---|---|---|
| Palladium catalysis | 47% | Fe(CO)₅, DMSO-d6 | -NMR, -NMR | |
| Baker–Venkataraman | 60% | Ionic liquid, 150°C | HRMS, IR |
Advanced: How does HHQ’s interaction with the MvfR/PqsR receptor influence Pseudomonas aeruginosa virulence?
Answer:
HHQ acts as a precursor to the quorum sensing (QS) signal PQS (2-heptyl-3-hydroxyquinolin-4(1H)-one). Methodological insights include:
- Gene regulation assays : Co-culture HHQ with P. aeruginosa mutants lacking pqsR to quantify virulence factor expression (e.g., pyocyanin) via HPLC .
- Ligand-receptor binding : Use surface plasmon resonance (SPR) to measure HHQ’s binding affinity to MvfR/PqsR, with reported Kd values <1 µM .
- Transcriptomic analysis : RNA-seq of HHQ-treated biofilms reveals upregulation of pqsABCDE and lasI genes, confirming QS activation .
Advanced: How can researchers resolve contradictions in reported antimicrobial activity of HHQ?
Answer:
Discrepancies in HHQ’s bioactivity (e.g., inhibition of Tenacibaculum maritimum vs. weak activity in other pathogens) require:
- Standardized assays : Compare MIC values using identical protocols (e.g., broth microdilution at pH 7.4, 25°C) .
- Structural analogs : Test HHQ derivatives (e.g., 2-nonylquinolin-4(1H)-one) to identify alkyl chain length’s role in activity .
- Membrane permeability studies : Use fluorescent probes (e.g., SYTOX Green) to assess HHQ’s ability to disrupt bacterial membranes .
Basic: What enzymatic systems methylate HHQ, and how is this studied?
Answer:
- Enzyme identification : The methyltransferase 3-hydroxy-2-methylquinolin-4(1H)-one O-methyltransferase (EC 2.1.1.XXX ) methylates HHQ at the 1-hydroxy position.
- In vitro assays : Incubate HHQ with S-adenosyl-L-methionine (SAM) and purified enzyme, monitoring methyl transfer via LC-MS (mass shift +14 Da) .
- Kinetic parameters : Calculate and using Lineweaver-Burk plots, with reported ≈ 50 µM for HHQ .
Advanced: How can synthetic routes to HHQ be optimized for higher yields?
Answer:
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ in carbonylative cyclization; Pd(OAc)₂ increases yield to 60% .
- Solvent effects : Replace DMSO with ionic liquids (e.g., [bmim]BF₄) to enhance reaction efficiency at lower temperatures (100°C vs. 150°C) .
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerized quinolinones) and adjust stoichiometry .
Basic: What analytical techniques validate HHQ’s purity and stability?
Answer:
- HPLC : Use a C18 column (mobile phase: 60% MeCN/40% H₂O) to confirm >95% purity .
- Stability testing : Incubate HHQ in PBS (pH 7.4) at 37°C for 24h; monitor degradation via UV-Vis (λ = 320 nm) .
Advanced: How does HHQ’s alkyl chain length affect its biological activity?
Answer:
- SAR studies : Synthesize analogs with C5–C9 alkyl chains. Bioassays show C7 (HHQ) and C9 chains maximize anti-biofilm activity in P. aeruginosa .
- Molecular dynamics : Simulate HHQ’s insertion into lipid bilayers; longer chains (>C7) reduce membrane fluidity, altering antimicrobial potency .
Advanced: What genetic tools are used to study HHQ’s biosynthetic pathway?
Answer:
- Knockout mutants : Delete pqsA or pqsH in P. aeruginosa to block HHQ/PQS production, then complement with plasmid-borne genes .
- Promoter fusions : Fuse pqsE to lacZ to quantify HHQ-induced transcription via β-galactosidase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
